

# Synthesis Protocol for C.I. Pigment Red 52 Disodium Salt

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## Compound of Interest

Compound Name: C.I. Pigment Red 52, disodium salt

Cat. No.: B1497102

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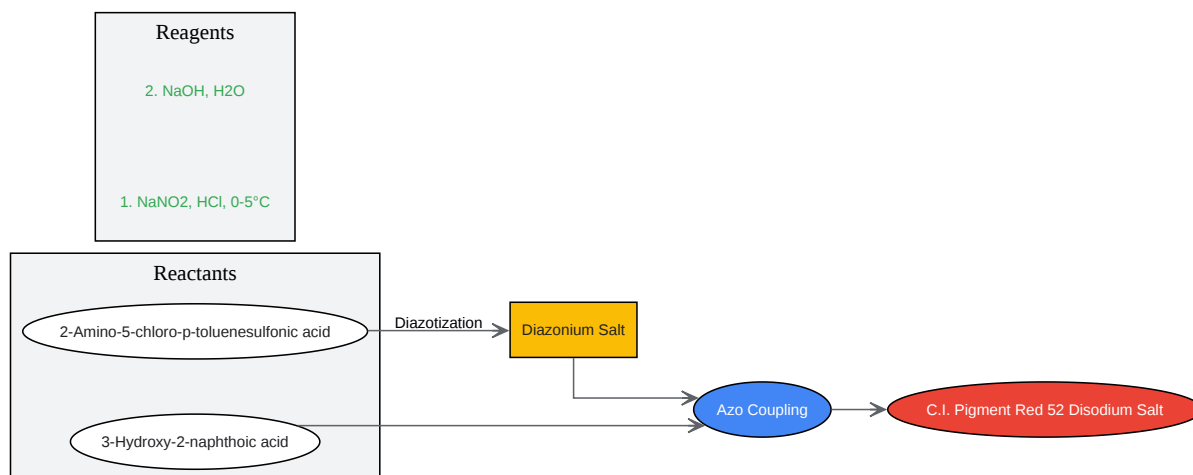
## Application Notes

This document provides a detailed methodology for the synthesis of C.I. Pigment Red 52 as its disodium salt, a key intermediate in the production of calcium (Pigment Red 52:1) and manganese (Pigment Red 52:2) laked pigments.<sup>[1]</sup> These pigments find extensive use in printing inks and lacquers.<sup>[1]</sup> The protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a high-purity synthesis of this azo pigment.

The synthesis involves a two-step process: the diazotization of 2-amino-5-chloro-p-toluenesulfonic acid, followed by an azo coupling reaction with 3-hydroxy-2-naphthoic acid under alkaline conditions. Careful control of temperature and pH is crucial for maximizing yield and purity.<sup>[2]</sup> The final product is isolated as the disodium salt.

## Synthesis Scheme

The overall reaction for the synthesis of C.I. Pigment Red 52 disodium salt is depicted below:



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Caption: Reaction scheme for the synthesis of C.I. Pigment Red 52 disodium salt.

## Experimental Protocol

This protocol is based on a reported synthesis with a crude yield of approximately 98%.<sup>[1]</sup>

## Materials and Reagents

Reagent	Molar Mass ( g/mol )	Amount (g)	Moles (mol)
2-Amino-5-chloro-p-toluenesulfonic acid	221.65	22.15	0.1
3-Hydroxy-2-naphthoic acid (β-oxynaphthoic acid)	188.18	18.8	0.1
Sodium Hydroxide (for diazotization)	40.00	6.4	0.16
Sodium Hydroxide (for coupling)	40.00	20.1	0.5025
Sodium Nitrite	69.00	7.2	0.104
Concentrated Hydrochloric Acid (~37%)	36.46	~40 mL	-
Amidosulfonic acid	97.09	As needed	-
Deionized Water	18.02	~1150 mL	-

## Equipment

- 1000 mL and 2000 mL beakers
- Magnetic stirrer and stir bar
- Ice bath
- Thermometer
- pH meter or pH indicator strips
- Buchner funnel and filter paper
- Drying oven

## Procedure

### Part 1: Diazotization of 2-Amino-5-chloro-p-toluenesulfonic acid

- In a 1000 mL beaker, dissolve 22.15 g (0.1 mol) of 2-amino-5-chloro-p-toluenesulfonic acid and 6.4 g of sodium hydroxide in 500 mL of deionized water with stirring.
- Cool the solution to 0-5°C in an ice bath.
- Slowly add 40 mL of concentrated hydrochloric acid. A suspension will form.
- While maintaining the temperature at 0-5°C, add a solution of 7.2 g of sodium nitrite in 100 mL of water dropwise.
- Stir the suspension for 30 minutes at 0-5°C.
- Test for excess nitrous acid using starch-iodide paper. If positive, add a small amount of amidosulfonic acid until the test is negative.

### Part 2: Azo Coupling

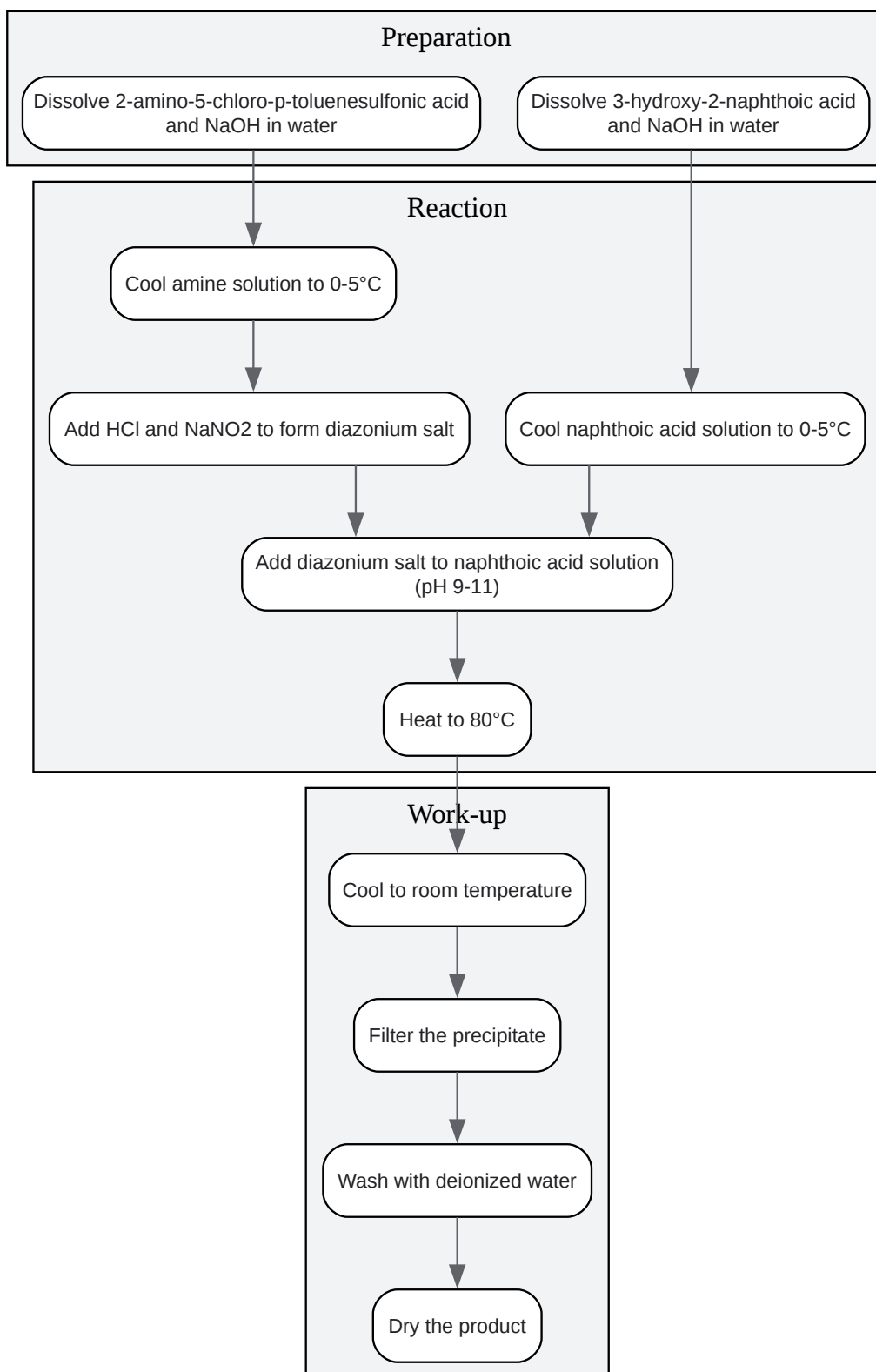
- In a 2000 mL beaker, prepare a solution of 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid and 20.1 g of sodium hydroxide in 550 mL of deionized water.
- Cool this solution to 0-5°C in an ice bath.
- Slowly add the diazonium salt suspension from Part 1 to the solution of 3-hydroxy-2-naphthoic acid with vigorous stirring.
- Maintain the temperature at 0-5°C and keep the pH between 9 and 11 by adding a 2 M NaOH solution as needed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 30 minutes.<sup>[1]</sup>

### Part 3: Isolation of the Disodium Salt

- Allow the red suspension to cool to room temperature.

- To obtain the disodium salt, ensure the final pH of the solution is alkaline (pH > 8) before filtration. Adjust with 2 M NaOH if necessary.
- Filter the precipitate using a Buchner funnel.
- Wash the filter cake with a small amount of cold deionized water to remove any remaining impurities, such as sodium chloride.<sup>[1]</sup>
- Dry the red powder in an oven at 50°C to a constant weight.

## Experimental Workflow



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## References

- 1. First crystal structure of a Pigment Red 52 compound: DMSO solvate hydrate of the monosodium salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C.I. Pigment Red 52:1 | 17852-99-2 | Benchchem [benchchem.com]
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